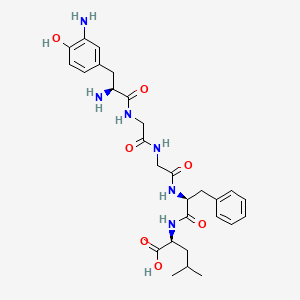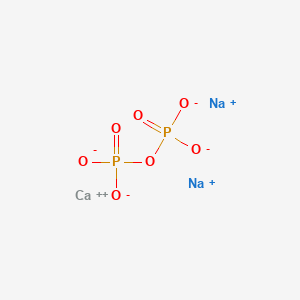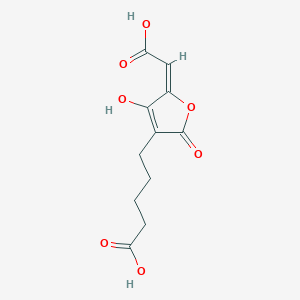
Amide(3)-leu-enkephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amide(3)-leu-enkephalin is a peptide compound that belongs to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. This compound is specifically known for its interaction with opioid receptors, leading to analgesic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amide(3)-leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reactions: Facilitated by coupling agents such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Deprotection Steps: Removal of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction of disulfide bonds within the peptide structure can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to modifications of the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Amide(3)-leu-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management and treatment of opioid addiction.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Wirkmechanismus
Amide(3)-leu-enkephalin exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the central nervous system. This binding leads to:
Inhibition of Adenylate Cyclase: Reducing the production of cyclic AMP (cAMP).
Activation of G-Proteins: Leading to the opening of potassium channels and closing of calcium channels.
Inhibition of Neurotransmitter Release: Resulting in analgesic and euphoric effects.
Similar Compounds:
Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar analgesic properties.
Uniqueness: this compound is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.
Eigenschaften
| 71027-11-7 | |
Molekularformel |
C28H38N6O7 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)


